
8-溴-4-氯-2-甲基喹唑啉
描述
The compound 8-Bromo-4-chloro-2-methylquinazoline is a derivative of quinazoline, a bicyclic aromatic compound that consists of a fusion of benzene and pyrimidine rings. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and anticancer properties. The presence of bromo and chloro substituents on the quinazoline core can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of β-keto esters with anilines followed by cyclization, as seen in the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline . This method can potentially be adapted for the synthesis of 8-Bromo-4-chloro-2-methylquinazoline by altering the substituents on the starting materials. Another approach described involves the Biginelli-type cyclocondensation, which was used to synthesize a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione . These methods highlight the versatility of synthetic strategies in creating various quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the arrangement of substituents around the quinazoline core. For instance, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and features hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These structural features are crucial for the biological activity and interaction of quinazoline derivatives with their targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . These reactions are important for further functionalization of the quinazoline core and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported to be 174-175 °C . These properties are essential for the practical application and formulation of quinazoline-based drugs.
科学研究应用
合成过程优化
8-溴-4-氯-2-甲基喹唑啉及其衍生物的合成是药物化学中的焦点,因为它们在药物发现中的相关性。Nishimura和Saitoh(2016)强调了通过引入望远镜过程来优化过程的重要性,在合成关键中间体5-溴-2-甲基氨基-8-甲氧基喹唑啉中。这种方法提高了产率和纯度,突显了药物化学领域高效合成方法的重要性(Nishimura & Saitoh, 2016)。
抗真菌性能
Gershon,Clarke和Gershon(1996)探讨了6-溴-3-氯-8-喹啉酚及其衍生物的抗真菌性能。他们的研究结果表明,3位氯化物化合物对多种真菌表现出更明显的真菌毒性,突显了这些化合物在开发抗真菌剂中的潜力(Gershon, Clarke, & Gershon, 1996)。
抗肿瘤和抗微生物活性
对8-溴-4-氯-2-甲基喹唑啉衍生物的生物活性进行探索一直是一个感兴趣的课题。Lin和Loo(1978)合成了对小鼠白血病具有显著抗肿瘤活性的卤代4-(3,3-二甲基-1-三氮唑)喹啉,展示了这些化合物的治疗潜力(Lin & Loo, 1978)。此外,Patel,Mistry和Desai(2006)研究了新型喹唑啉的合成和抗微生物活性,有助于了解这些化合物的抗微生物性能(Patel, Mistry, & Desai, 2006)。
安全和危害
属性
IUPAC Name |
8-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRCFVJSYYWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592748 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221298-75-5 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

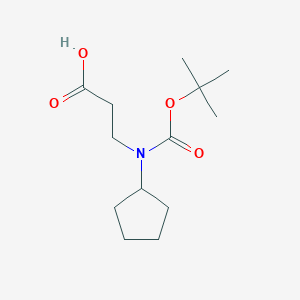
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)


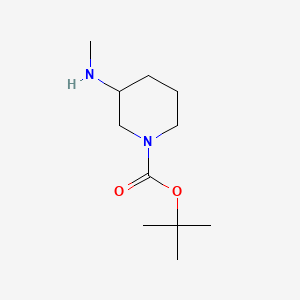
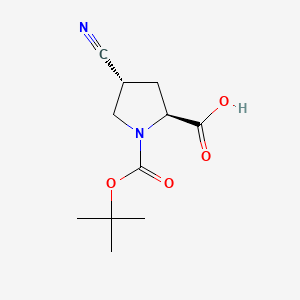
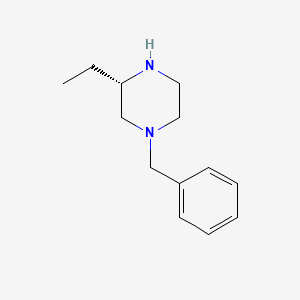



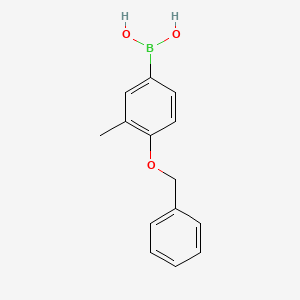
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
